molecular formula C14H19NO2 B15130652 Benzoic acid, 4-(2S)-2-piperidinyl-, ethyl ester

Benzoic acid, 4-(2S)-2-piperidinyl-, ethyl ester

Cat. No.: B15130652
M. Wt: 233.31 g/mol
InChI Key: AZMULAKKDFWOJZ-ZDUSSCGKSA-N
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Description

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

ethyl 4-[(2S)-piperidin-2-yl]benzoate

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)12-8-6-11(7-9-12)13-5-3-4-10-15-13/h6-9,13,15H,2-5,10H2,1H3/t13-/m0/s1

InChI Key

AZMULAKKDFWOJZ-ZDUSSCGKSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)[C@@H]2CCCCN2

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2CCCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(2S)-2-piperidinyl-, ethyl ester can be achieved through several methods. One common approach is the esterification of benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. This reaction typically requires heating to reflux conditions to drive the reaction to completion .

Another method involves the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high throughput. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous benzoic acid esters, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name (CAS if available) Substituent at 4-Position Key Functional Groups Molecular Weight (g/mol) Applications/Findings References
Benzoic acid, 4-(2S)-2-piperidinyl-, ethyl ester (2S)-2-piperidinyl Ethyl ester, piperidine Not provided Potential pharmacological activity (inferred from piperidine’s role in drug design). N/A
Benzoic acid, 4-(5-formyl-2-furanyl)-, ethyl ester (19247-87-1) 5-formylfuranyl Ethyl ester, furan ~245.2 Reactivity enhanced by furan ring; used in organic synthesis.
Benzoic acid, 4-(1-methylethoxy)-, 2-(2-methyl-1-pyrrolidinyl)ethyl ester (63916-92-7) 1-methylethoxy, 2-methylpyrrolidine Pyrrolidine, isopropoxy ~347.4 Likely CNS-targeting due to pyrrolidine; structural analog to pharmaceuticals.
Benzoic acid, ethyl ester (Ethyl benzoate) None (parent compound) Ethyl ester 150.17 Aroma compound in kiwifruit and Baijiu; contributes fruity notes.
3,4-Dihydroxybenzoic acid ethyl ester 3,4-dihydroxy Ethyl ester, catechol 182.17 Antioxidant properties; isolated from medicinal plants (e.g., Cynomorium songaricum).
Ethyl 4-(butylamino)benzoate (94-32-6) Butylamino Ethyl ester, alkylamine 221.3 Intermediate in drug synthesis (e.g., Benzonatate impurity).
2-Acetylaminobenzoic acid methyl ester (Av7) 2-acetylamino Methyl ester, acetamide ~193.2 Antitumor activity against gastric, liver, and lung cancer cell lines.

Key Findings:

Structural Impact on Bioactivity: Piperidine and pyrrolidine derivatives (e.g., ) are associated with CNS and enzyme-targeting activities due to nitrogen’s hydrogen-bonding capacity. Compounds with catechol (3,4-dihydroxy) groups, like 3,4-dihydroxybenzoic acid ethyl ester , exhibit antioxidant properties, whereas alkylamino derivatives (e.g., ) are intermediates in drug synthesis.

Role in Flavor Chemistry: Simple ethyl benzoate is a key aroma compound in kiwifruit and Baijiu, contributing fruity esters .

Pharmacological Potential: Methyl and ethyl esters with acetylated amino groups (e.g., Av7 ) show antitumor activity, suggesting that the target compound’s piperidinyl group could modulate similar pathways.

Synthetic Utility :

  • Furanyl and formyl-substituted analogs (e.g., ) are reactive intermediates in heterocyclic synthesis, while esterified benzoic acids with chiral centers (e.g., ) are valuable in asymmetric catalysis.

Biological Activity

Benzoic acid, 4-(2S)-2-piperidinyl-, ethyl ester, also known as 4-(piperidin-4-ylamino)-benzoic acid ethyl ester, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H20N2O2
  • Molecular Weight : 248.33 g/mol
  • IUPAC Name : Ethyl 4-(piperidin-4-ylamino)benzoate

The compound features a benzoic acid moiety linked to a piperidine ring, which contributes to its biological activity by facilitating interactions with various biological targets.

The biological activity of benzoic acid derivatives often involves their interaction with specific enzymes and proteins. Research indicates that compounds similar to benzoic acid can influence pathways such as:

  • Ubiquitin-Proteasome Pathway (UPP) : Enhancing protein degradation.
  • Autophagy-Lysosome Pathway (ALP) : Promoting cellular homeostasis and degradation of damaged proteins .

These pathways are crucial for maintaining cellular health, especially in aging cells where their activity diminishes.

Antimicrobial Activity

Studies have shown that benzoic acid derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds derived from benzoic acid have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Antifungal Effects : Certain derivatives inhibit fungal growth, making them potential candidates for antifungal therapies.

Antioxidant Activity

Benzoic acid derivatives are noted for their antioxidant properties, which help mitigate oxidative stress in cells. This activity is particularly relevant in the context of aging and age-related diseases .

Enzyme Inhibition

Research indicates that benzoic acid derivatives can act as enzyme inhibitors. For example:

  • Cathepsins B and L : These enzymes are involved in protein degradation; compounds similar to benzoic acid have shown strong binding affinity, suggesting potential therapeutic applications in diseases characterized by protein misfolding or aggregation .

Case Studies and Research Findings

  • Study on Proteostasis Modulation :
    • A study demonstrated that certain benzoic acid derivatives enhance the activity of the UPP and ALP in human fibroblasts. The most potent compound increased cathepsin B and L activity significantly, indicating its potential as an anti-aging agent .
  • Antimicrobial Screening :
    • A series of benzoic acid derivatives were screened for antimicrobial activity. Several compounds showed promising results against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotic agents.
  • In Silico Studies :
    • Computational studies have suggested that these compounds can effectively bind to target enzymes involved in various metabolic pathways. The binding affinities were quantified using molecular docking techniques, revealing promising candidates for further development .

Summary Table of Biological Activities

Activity TypeEffectivenessTarget Enzymes/Pathways
AntimicrobialEffective against bacteria and fungiVarious bacterial strains
AntioxidantReduces oxidative stressCellular pathways
Enzyme InhibitionStrong binding to cathepsins B and LUPP, ALP

Q & A

Q. What synthetic strategies are recommended for preparing benzoic acid, 4-(2S)-2-piperidinyl-, ethyl ester with high enantiomeric purity?

Methodological Answer:

  • Chiral Resolution : Use (2S)-2-piperidinyl derivatives as starting materials to preserve stereochemistry. Enantioselective synthesis via asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed coupling) is preferred.
  • Esterification : React 4-(2S)-2-piperidinylbenzoic acid with ethanol in the presence of a coupling agent (e.g., DCC/DMAP) under anhydrous conditions. Monitor reaction progress via TLC or HPLC .
  • Yield Optimization : Pre-purify intermediates (e.g., piperidinyl-substituted benzoic acid) to minimize side reactions. Reported yields for structurally analogous esters reach ~85% under optimized conditions .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR Analysis : Confirm the ethyl ester moiety via 1H^1H-NMR (δ ~1.3 ppm for CH3_3, δ ~4.3 ppm for CH2_2) and the piperidinyl group via characteristic splitting patterns (δ ~2.5–3.5 ppm). Use 13C^{13}C-NMR to verify carbonyl (C=O) at ~165–170 ppm .
  • Mass Spectrometry : ESI-MS or GC-MS should show the molecular ion peak at m/z corresponding to C16_{16}H21_{21}NO2_2 (exact mass: ~275.3 g/mol). Fragmentation patterns should align with the ester and piperidine groups .
  • IR Spectroscopy : Identify ester C=O stretching (~1740 cm1^{-1}) and piperidinyl N-H stretching (~3300 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using Ellman’s method or fluorometric assays, given piperidine’s role in CNS-targeting compounds.
  • Cytotoxicity : Use MTT assays on cell lines (e.g., HEK-293, SH-SY5Y) to assess baseline toxicity. Include positive controls (e.g., doxorubicin) and solvent controls .
  • Permeability : Perform Caco-2 cell monolayer assays to predict blood-brain barrier penetration, critical for neuroactive compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for piperidinyl-substituted benzoic acid esters?

Methodological Answer:

  • Source Validation : Cross-reference purity data (HPLC, elemental analysis) from suppliers. For example, NIST-standardized IR or MS libraries help verify compound identity .
  • Assay Reproducibility : Standardize protocols (e.g., incubation time, cell density) across labs. Use internal reference compounds (e.g., donepezil for AChE inhibition) to calibrate activity thresholds.
  • Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify structure-activity trends or confounding substituents .

Q. What computational methods aid in predicting the metabolic stability of this ester in vivo?

Methodological Answer:

  • In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor or SwissADME to model Phase I/II metabolism. Focus on ester hydrolysis (via carboxylesterases) and piperidine oxidation .
  • Docking Studies : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic hotspots. Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
  • Stability Profiling : Conduct pH-dependent stability studies (pH 1–9) to assess ester hydrolysis rates. Use LC-MS to quantify degradation products .

Q. How can enantiomeric excess (ee) be quantified during scale-up synthesis?

Methodological Answer:

  • Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol. Calibrate with racemic and enantiopure standards .
  • Polarimetry : Measure optical rotation and compare to literature values for the (2S)-enantiomer. Requires high-purity samples and calibration at controlled temperatures .
  • NMR Chiral Shift Reagents : Add Eu(hfc)3_3 to induce splitting of enantiomer signals in 1H^1H- or 19F^{19}F-NMR .

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